6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core (quinazolinone) linked to a substituted piperazine moiety. The structural features include:
- Triazoloquinazolinone core: The [1,2,4]triazolo[1,5-c]quinazolin-5-one scaffold provides a rigid aromatic framework, which is frequently associated with biological activity in CNS and anti-inflammatory agents .
- Piperazine-2-oxoethyl side chain: The 4-(2-fluorophenyl)piperazine moiety introduces a fluorinated aromatic system, which may influence receptor binding affinity (e.g., adenosine or serotonin receptors) due to electronic and steric effects .
Spectral data for structurally related compounds (e.g., IR, $ ^1H $-NMR, and TOF MS) suggest that the 2-oxoethyl linker and fluorophenyl group contribute to distinct absorption bands and proton environments, such as δ 2.5–2.1 ppm for piperazine protons and δ 8.0 ppm for aromatic protons .
Properties
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O2/c1-19-10-12-20(13-11-19)26-30-27-21-6-2-4-8-23(21)34(28(37)35(27)31-26)18-25(36)33-16-14-32(15-17-33)24-9-5-3-7-22(24)29/h2-13H,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOSQTYUOGUFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.
Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: Research focuses on its effects on cellular processes and its potential as a tool for studying biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It can inhibit or activate enzymes, affecting metabolic processes.
Pathways: The compound’s effects on molecular pathways can lead to changes in cellular behavior, such as apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Lipophilicity: The 4-methylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl or 3-methoxyphenyl analogs, which may enhance blood-brain barrier penetration .
Spectral and Synthetic Trends :
- Fluorinated derivatives (e.g., 4-fluorophenyl) consistently show higher melting points (~196–198°C) compared to methoxy-substituted analogs (~182°C), likely due to enhanced intermolecular dipole interactions .
- Piperazine-containing compounds (e.g., K 17) exhibit characteristic $ ^1H $-NMR signals at δ 2.1–2.5 ppm for N–CH₂ groups, aligning with the target compound’s piperazine moiety .
Biological Relevance: Triazoloquinazolines with piperazine side chains (e.g., K 17) demonstrate anti-inflammatory activity, suggesting the target compound may share similar mechanisms, such as adenosine receptor modulation . Fluorine substitution (as in 4-fluorophenyl analogs) is associated with improved metabolic stability and target selectivity in CNS-active compounds .
Structural Similarity Analysis
Using cheminformatics methods (e.g., Tanimoto coefficients), the target compound shows high similarity (>70%) to piperazine-linked triazoloquinazolines but lower similarity (<50%) to non-piperazine derivatives like catechins or simple quinazolinones . Substituent variations at positions 2 and 6 significantly influence molecular similarity scores, underscoring the importance of side-chain engineering in drug design .
Biological Activity
The compound 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H22F N5O2
- Molecular Weight : 463.53 g/mol
- LogP : 3.2496
- Hydrogen Bond Acceptors : 6
- Polar Surface Area : 54.429 Ų
This compound exhibits activity primarily through modulation of various biological pathways. Notably, it has been studied for its potential as a COX-II inhibitor , which is significant in the context of anti-inflammatory and analgesic therapies. COX-II inhibitors are known to reduce inflammation and pain by inhibiting the cyclooxygenase enzyme involved in the conversion of arachidonic acid to prostaglandins.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound have shown promising anti-inflammatory effects. For instance, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, suggesting strong inhibitory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Analgesic Effects
In vivo studies have suggested that compounds with similar structures can significantly reduce pain responses in animal models, indicating potential for analgesic applications.
Case Studies
-
Study on COX-II Inhibition
- A study evaluated various compounds for their COX-II inhibitory activities. The compound displayed moderate to high selectivity against COX-II with IC50 values ranging from 0.52 to 22.25 μM across different analogs .
- The study concluded that modifications in the chemical structure could enhance selectivity and potency.
- In Vivo Efficacy
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | IC50 (COX-II) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 381.4 g/mol | 0.78 μM | 9.51 |
| PYZ16 | 463.53 g/mol | 0.52 μM | 10.73 |
| Compound X | 467.5 g/mol | 0.011 μM | >38 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
